molecular formula C10H10N2O4 B12569969 4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid CAS No. 322762-62-9

4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid

Katalognummer: B12569969
CAS-Nummer: 322762-62-9
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: DOGTXHSPCSPSLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid is a chemical compound with the empirical formula C10H11N3O4 and a molecular weight of 237.21 g/mol . This compound is known for its unique structure, which includes a pyridine ring attached to a butanoic acid backbone through a carbonyl group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid typically involves the reaction of pyridine-4-carboxylic acid with a suitable amine under controlled conditions. One common method involves the use of hydrazine derivatives to form the hydrazino intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid is unique due to its specific structure, which includes a pyridine ring and a butanoic acid backbone. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.

Eigenschaften

CAS-Nummer

322762-62-9

Molekularformel

C10H10N2O4

Molekulargewicht

222.20 g/mol

IUPAC-Name

4-oxo-4-(pyridine-4-carbonylamino)butanoic acid

InChI

InChI=1S/C10H10N2O4/c13-8(1-2-9(14)15)12-10(16)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15)(H,12,13,16)

InChI-Schlüssel

DOGTXHSPCSPSLC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C(=O)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.